molecular formula C15H12N2O5 B3452719 3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid

3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid

Cat. No.: B3452719
M. Wt: 300.27 g/mol
InChI Key: HCBUKOMOBUEVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group, a nitrobenzoyl group, and an amino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid can be achieved through several methods

  • Nitration of 3-methylbenzoic acid

      Reagents: 3-methylbenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

      Conditions: The reaction is typically carried out at a temperature of 0-5°C to control the exothermic nature of the nitration process.

      Product: 3-methyl-4-nitrobenzoic acid.

  • Coupling reaction with 3-nitrobenzoyl chloride

      Reagents: 3-methyl-4-nitrobenzoic acid, 3-nitrobenzoyl chloride, a base such as triethylamine.

      Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors, automated control systems, and efficient purification techniques can enhance the yield and purity of the final product. The choice of reagents and solvents may also be adjusted to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

      Conditions: The reaction is typically carried out under hydrogenation conditions at room temperature or slightly elevated temperatures.

      Product: The nitro group is reduced to an amino group, forming 3-methyl-4-[(3-aminobenzoyl)amino]benzoic acid.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: The reaction can be conducted in the presence of a base like sodium hydroxide at room temperature.

      Product: Substituted derivatives of this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Scientific Research Applications

3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitrobenzoic acid: Lacks the amino group but shares the nitro and methyl groups.

    4-methyl-3-nitrobenzoic acid: Similar structure but with different positioning of the nitro group.

    3-amino-4-methylbenzoic acid: Contains an amino group but lacks the nitro group.

Uniqueness

3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitrobenzoyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-7-11(15(19)20)5-6-13(9)16-14(18)10-3-2-4-12(8-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBUKOMOBUEVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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